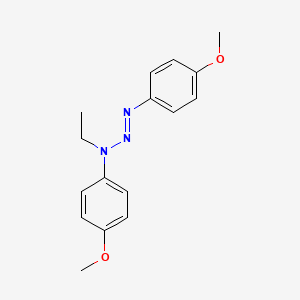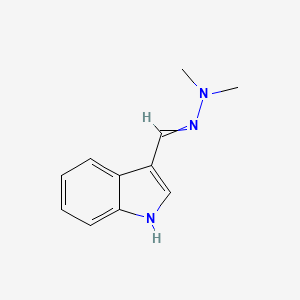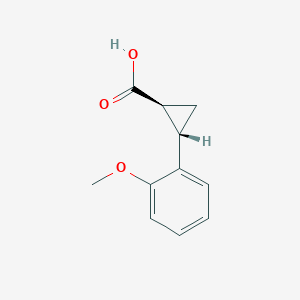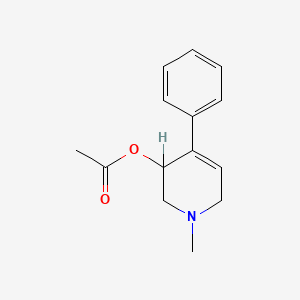![molecular formula C27H20Cl2O2 B14007470 Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol CAS No. 5448-08-8](/img/structure/B14007470.png)
Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol is a chemical compound with the molecular formula C27H20Cl2O2 It is known for its unique structure, which includes a fluorenyl group substituted with hydroxy and diphenylmethyl groups, as well as two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the fluorenyl core, followed by the introduction of the hydroxy and diphenylmethyl groups. The final step involves the chlorination of the compound to introduce the two chlorine atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted fluorenyl derivatives.
Applications De Recherche Scientifique
Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol
- **this compound
- **this compound
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
Propriétés
Numéro CAS |
5448-08-8 |
|---|---|
Formule moléculaire |
C27H20Cl2O2 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
[7-[dichloro(hydroxy)methyl]-9H-fluoren-2-yl]-diphenylmethanol |
InChI |
InChI=1S/C27H20Cl2O2/c28-27(29,31)23-12-14-25-19(17-23)15-18-16-22(11-13-24(18)25)26(30,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,16-17,30-31H,15H2 |
Clé InChI |
KJYDPGKMVHPGIS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C5=C1C=C(C=C5)C(O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



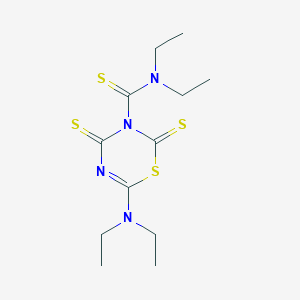
![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)

![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
